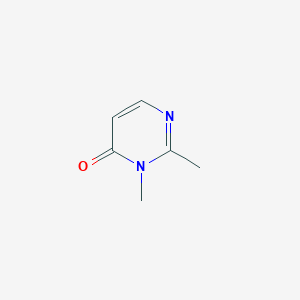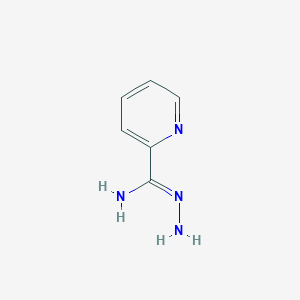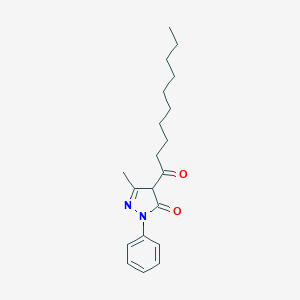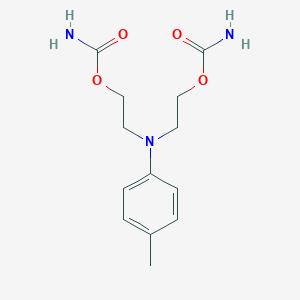
2,3-Dimethyl-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-4(3H)-pyrimidinone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4(3H)-pyrimidinone is not yet fully understood. However, studies have shown that it may act by inhibiting the activity of enzymes that are critical for the growth and proliferation of cancer cells and viruses.
Biochemical and Physiological Effects
2,3-Dimethyl-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells and viruses. In vivo studies have shown that it can reduce tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,3-Dimethyl-4(3H)-pyrimidinone in lab experiments is its high purity. This compound can be synthesized to a high degree of purity, making it ideal for use in various experiments. However, one of the limitations of using this compound is its cost. The synthesis of this compound can be expensive, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2,3-Dimethyl-4(3H)-pyrimidinone. One potential direction is the development of new synthesis methods that are more cost-effective and efficient. Another direction is the study of the compound's potential applications in other fields, such as materials science and environmental science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Synthesis Methods
2,3-Dimethyl-4(3H)-pyrimidinone can be synthesized through a variety of methods, including the reaction of 2,3-dimethylpyridine with cyanamide or the reaction of 2,3-dimethyl-1,4-dihydropyrimidine-5-carboxylic acid with thionyl chloride. The synthesis of this compound is critical for its scientific research applications.
Scientific Research Applications
2,3-Dimethyl-4(3H)-pyrimidinone has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, this compound has been shown to have anticancer and antiviral properties. In agriculture, it has been studied for its potential as a herbicide. In industry, it has been studied for its potential as a polymer additive.
properties
CAS RN |
17758-38-2 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2,3-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O/c1-5-7-4-3-6(9)8(5)2/h3-4H,1-2H3 |
InChI Key |
AHQSDTAPZOQQBJ-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=O)N1C |
Canonical SMILES |
CC1=NC=CC(=O)N1C |
synonyms |
2,3-Dimethylpyrimidin-4(3H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















